Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine
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Overview
Description
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the histidine side chain. This compound is often used in peptide synthesis and as a protecting group for amino acids during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine typically involves the protection of the amino group of histidine using a benzyloxycarbonyl (Cbz) group. The process begins with the reaction of histidine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) to form the Cbz-protected histidine. The methylation of the nitrogen atom in the imidazole ring is achieved using methyl iodide (CH3I) under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deprotected histidine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group of histidine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free histidine can interact with its target molecules, facilitating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Na-((Benzyloxy)carbonyl)-L-histidine: Similar structure but without the methyl group on the imidazole ring.
Na-((Benzyloxy)carbonyl)-L-lysine: Another amino acid derivative with a benzyloxycarbonyl protecting group.
Na-((Benzyloxy)carbonyl)-L-arginine: Contains a guanidino group instead of an imidazole ring.
Uniqueness
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and interaction with molecular targets. This modification can enhance its stability and specificity in biochemical applications .
Properties
Molecular Formula |
C15H17N3O4 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-18-10-16-8-12(18)7-13(14(19)20)17-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,17,21)(H,19,20) |
InChI Key |
JAHGCTDNGAAWIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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